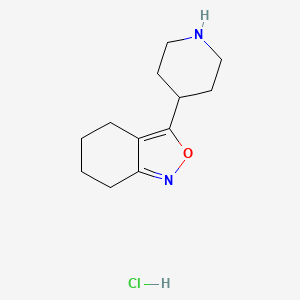

3-哌啶-4-基-4,5,6,7-四氢-2,1-苯并恶唑;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” is a chemical compound . It is a solid substance . The empirical formula is C12H22Cl2N4 and the molecular weight is 293.24 .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical And Chemical Properties Analysis

This compound is a solid . The yield of the synthesized compound is 90%, and it appears as a white powder . The melting point is between 85–87°C .科学研究应用

化学合成和反应性

围绕 3-哌啶-4-基-4,5,6,7-四氢-2,1-苯并恶唑盐酸盐的研究主要集中于其在化学合成中的用途,展示了其在形成各种化学结构方面的多功能性。例如,2-二氯甲基苯并恶唑与甲醇钠或哌啶反应,导致成环扩大和苯并恶嗪衍生物的形成。这些反应说明了该化合物的反应性,为合成具有潜在生物活性的复杂分子铺平了道路 (Gauss & Heitzer, 1970)。此外,已经开发出一种通过溴代吡啶对唑进行芳基化,然后对吡啶环进行还原来合成 3-和 4-(1H-唑-1-基)哌啶的方法。该方法扩展到标题化合物的苯并类似物,突出了哌啶基结构在合成杂环化合物中的化学灵活性 (Shevchuk 等人,2012)。

抗菌和抗真菌研究

与 3-哌啶-4-基-4,5,6,7-四氢-2,1-苯并恶唑盐酸盐密切相关的苯并噻唑和苯并恶唑衍生物的研究已经证明了其具有抗菌和抗真菌的潜力。例如,由 6-氟-3-(哌啶-4-基)苯并[d]异恶唑合成的取代的 N-(苯并[d]噻唑-2-基)-2-氯乙酰胺/溴丙酰胺衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 和其他微生物菌株表现出显着的活性,表明它们在解决抗菌药物耐药性方面的潜力 (Anuse 等人,2019)。

药理应用

尽管直接提及 3-哌啶-4-基-4,5,6,7-四氢-2,1-苯并恶唑盐酸盐在药理应用中的明确研究有限,但对相关化学结构的研究提供了对其潜在用途的见解。杂环羧酰胺,包括苯并恶唑衍生物,已被评估为抗精神病剂,表明此类化合物与设计针对中枢神经系统的药物有关。这些类似物已显示出与多巴胺 D2、5-羟色胺 5-HT2 和 5-羟色胺 5-HT1a 受体的结合亲和力,表明它们在开发精神疾病治疗中的用途 (Norman 等人,1996)。

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

作用机制

Target of Action

The compound “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” belongs to the class of benzoxazoles and piperidines. Benzoxazoles are known to interact with various biological targets such as enzymes, receptors, and ion channels . Piperidines are often used in medicinal chemistry and have been found to interact with a variety of biological targets, including neurotransmitter receptors .

Mode of Action

The mode of action of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The specific biochemical pathways affected by “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its target and mode of action. For example, if it targets a neurotransmitter receptor, it might affect neuronal signaling pathways .

Pharmacokinetics

The pharmacokinetics of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, benzoxazoles and piperidines have good bioavailability and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its target and mode of action. For example, if it acts as an enzyme inhibitor, it might decrease the production of a specific metabolite .

Action Environment

The action, efficacy, and stability of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances .

属性

IUPAC Name |

3-piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHAYDAXQRNQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)

![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)

![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)

![4-[(3,4-Dimethoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2568194.png)

![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)

![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2568196.png)

![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)